2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide
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Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide” is a complex organic molecule. It contains a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl), which is a type of aromatic ether, and an isoxazole ring (5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl), which is a type of azole .
Scientific Research Applications
Synthesis and Characterization
- Compounds with a similar structure to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide have been synthesized for various research purposes. For instance, N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was synthesized as a precursor for the preparation of 3,5-disubstituted benzoxazoles, a class of compounds with significant pharmacological activities (Khodot & Rakitin, 2022).
Pharmacological Applications
- Various derivatives of benzodioxole and acetamide structures have been explored for their potential pharmacological properties. For example, derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Radio Ligand Applications
- MRE 2029-F20, a compound structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide, has been used as a selective antagonist radioligand for human A2B adenosine receptors. This demonstrates the potential of such compounds in radioligand binding studies for receptor characterization (Baraldi et al., 2004).
Antimicrobial Activity
- Compounds like N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, synthesized via 1,3-dipolar cycloaddition, have shown promising antimicrobial activities against various bacterial and fungal strains. This highlights the potential use of similar compounds in antimicrobial research (Rezki, 2016).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(16-15-10-2-1-3-11(10)17-21-15)7-9-4-5-12-13(6-9)20-8-19-12/h4-6H,1-3,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNYEDUVDYDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide |
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